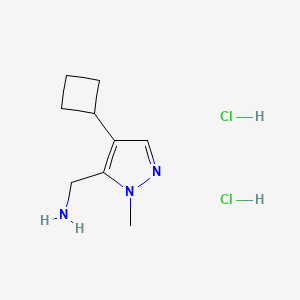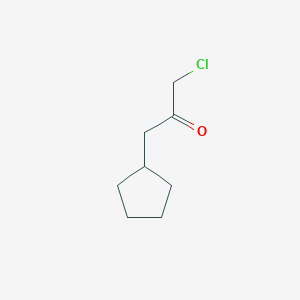
1-Chloro-3-cyclopentylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-cyclopentylpropan-2-one, also known as CCPO, is a synthetic organic compound that is widely used in scientific research. It is a ketone derivative of cyclopentyl and is often used as a precursor for the synthesis of other organic compounds. CCPO is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
Catalytic Applications
- Beckmann Rearrangement Catalysis : 1-Chloro-2,3-diphenylcyclopropenium ion, related to 1-Chloro-3-cyclopentylpropan-2-one, is an efficient catalyst for Beckmann rearrangement of ketoximes to amides/lactams, indicating its potential in aromatic cation-based catalysis (Srivastava et al., 2010).
Chemical Synthesis and Reactions
- Electrophilic Chlorination : 1-Chloro-1,2-benziodoxol-3-one, a compound related to this compound, is effective in the chlorination of nitrogen-containing heterocycles and selected classes of arenes, showing its versatility in industrial applications (Wang et al., 2016).
- Cyclopropane Preparation : A new method for preparing 1-chloro-2,3-cyclopropane, involving ultrasonic radiation, offers advantages such as high yield and convenient operation, which is crucial in the production of certain medicines (Suhen, 1997).
- Photocyclization to Flavones : The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally related to this compound, leads to the formation of flavones, demonstrating its role in photoreactive processes (Košmrlj & Šket, 2007).
Molecular Studies and Analyses
- Molecular Structure Investigation : The molecular structures of compounds like 3-chloro-propan-1-ol, closely related to this compound, have been studied using electron diffraction and molecular orbital calculations, providing insights into their conformational behavior (Richardson & Hedberg, 1997).
Industrial and Practical Applications
- Enzymatic Process Development : The development of enzymatic processes for the preparation of compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, structurally similar to 1-Chloro-3-cyclopropylpropan-2-one, highlights the potential for green and high-productivity industrial applications (Guo et al., 2017).
Propriétés
IUPAC Name |
1-chloro-3-cyclopentylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-6-8(10)5-7-3-1-2-4-7/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJUOIGZCUOOCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
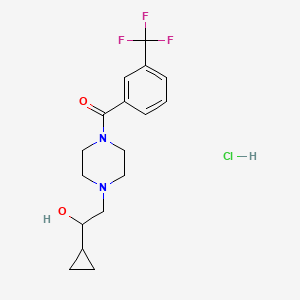
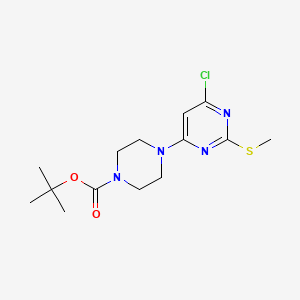
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)


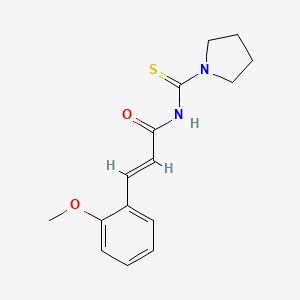
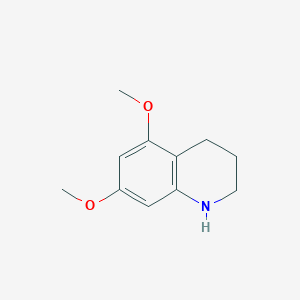
![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)
